(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride
Overview
Description
(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary target of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . The compound’s interaction with this pathway results in the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help to maintain the stability of the compound and ensure its efficacy in the SM coupling reaction .
Biochemical Analysis
Biochemical Properties
[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing molecules. This property is leveraged in the design of sensors and assays for detecting sugars, nucleotides, and other biomolecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound can modulate the activity of kinases, which play a crucial role in cell growth and differentiation. By affecting these pathways, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can impact cell proliferation, apoptosis, and other vital cellular functions .
Molecular Mechanism
At the molecular level, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl groups on biomolecules, such as enzymes and proteins. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate affinity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. These interactions can affect energy production, biosynthesis, and other critical metabolic processes .
Transport and Distribution
Within cells and tissues, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromomethylphenylboronic acid with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The boronic acid group in (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in cancer research.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Materials Science: Applied in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in developing agrochemicals.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidin-1-ylmethyl group, making it less specific in certain applications.
4-Pyridinylboronic Acid: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
3-(1-Pyrrolidin-1-ylethyl)phenylboronic Acid: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
Uniqueness:
Specificity: The presence of the pyrrolidin-1-ylmethyl group provides unique binding properties and specificity in biochemical applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Stability: The hydrochloride salt form enhances its stability and solubility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSCNVZSQKJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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